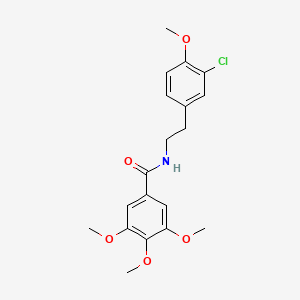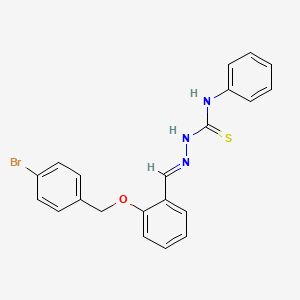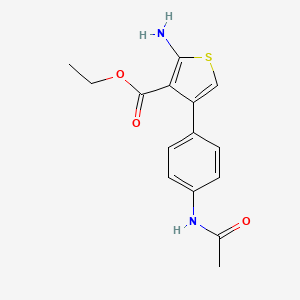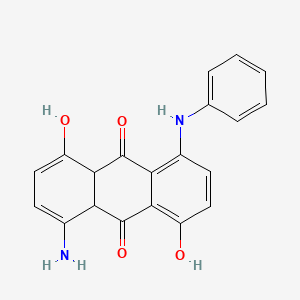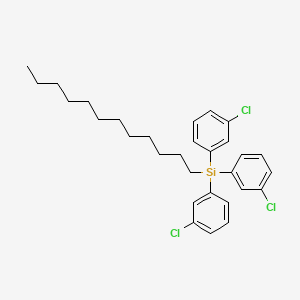
N,N'-Hexamethylenebis(isopropyl carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexamethylenebis(isopropyl carbamate): is a chemical compound with the molecular formula C14H28N2O4 and a molecular weight of 288.39 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexamethylenebis(isopropyl carbamate) typically involves the reaction of hexamethylene diisocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods: Industrial production methods for N,N’-Hexamethylenebis(isopropyl carbamate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Hexamethylenebis(isopropyl carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The compound can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Hexamethylenebis(isopropyl carbamate) is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool for chemists .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful for probing biological systems .
Industry: In industrial settings, N,N’-Hexamethylenebis(isopropyl carbamate) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism by which N,N’-Hexamethylenebis(isopropyl carbamate) exerts its effects involves the formation of stable carbamate bonds with target molecules. These bonds can modify the activity of enzymes and other proteins, leading to changes in biological pathways and processes .
Comparación Con Compuestos Similares
- N,N’-Hexamethylene bis(acetamide)
- N,N,N’,N’-Tetramethylethylenediamine
- N,N’-(1,2-Dihydroxyethylene)bisacrylamide
- N,N’-Methylenebis(acrylamide)
Uniqueness: N,N’-Hexamethylenebis(isopropyl carbamate) is unique due to its specific structure and reactivity. Unlike other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
10563-40-3 |
|---|---|
Fórmula molecular |
C14H28N2O4 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
propan-2-yl N-[6-(propan-2-yloxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-11(2)19-13(17)15-9-7-5-6-8-10-16-14(18)20-12(3)4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
NZPGYDNGMYNZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NCCCCCCNC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


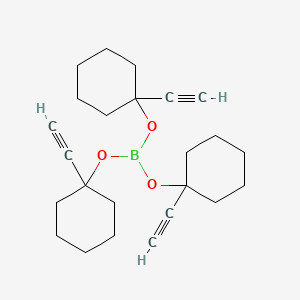


![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
